![molecular formula C17H21FN4O2 B8334044 2-{5-[4,5-diamino-2-fluoro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol](/img/structure/B8334044.png)
2-{5-[4,5-diamino-2-fluoro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol
描述
2-{5-[4,5-diamino-2-fluoro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol is a complex organic compound with a unique structure that includes a pyrimidine ring, a fluorinated tetrahydrofuran moiety, and multiple amino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[4,5-diamino-2-fluoro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the fluorinated tetrahydrofuran moiety: This step involves the fluorination of a tetrahydrofuran derivative, followed by its attachment to the pyrimidine ring.
Amination reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反应分析
Types of Reactions
2-{5-[4,5-diamino-2-fluoro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, and amines under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deaminated or defluorinated products.
科学研究应用
2-{5-[4,5-diamino-2-fluoro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Due to its potential biological activity, it may be investigated for use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-{5-[4,5-diamino-2-fluoro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-[5-(4,5-Diamino-2-fluoro-3-phenyl)pyrimidin-2-yl]propan-2-ol: Similar structure but lacks the tetrahydrofuran moiety.
2-[5-(4,5-Diamino-3-tetrahydrofuran-2-yl-phenyl)pyrimidin-2-yl]propan-2-ol: Similar structure but lacks the fluorine atom.
2-[5-(4-Amino-2-fluoro-3-tetrahydrofuran-2-yl-phenyl)pyrimidin-2-yl]propan-2-ol: Similar structure but has fewer amino groups.
Uniqueness
The uniqueness of 2-{5-[4,5-diamino-2-fluoro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol lies in its combination of a fluorinated tetrahydrofuran moiety, multiple amino groups, and a pyrimidine ring. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
属性
分子式 |
C17H21FN4O2 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
2-[5-[4,5-diamino-2-fluoro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl]propan-2-ol |
InChI |
InChI=1S/C17H21FN4O2/c1-17(2,23)16-21-7-9(8-22-16)10-6-11(19)15(20)13(14(10)18)12-4-3-5-24-12/h6-8,12,23H,3-5,19-20H2,1-2H3 |
InChI 键 |
ICAPVLXAHMQCHS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=NC=C(C=N1)C2=CC(=C(C(=C2F)C3CCCO3)N)N)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
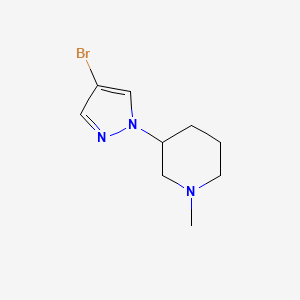
![3-Methylthioimidazo[1,5-a]pyridine](/img/structure/B8333970.png)
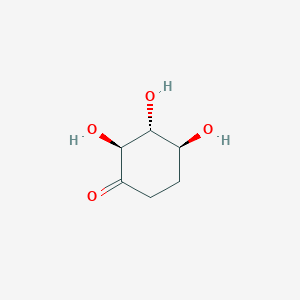

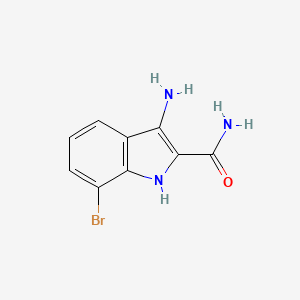
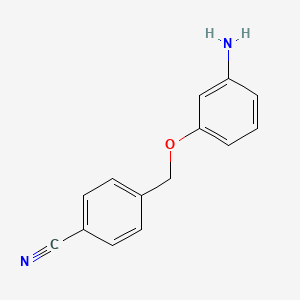
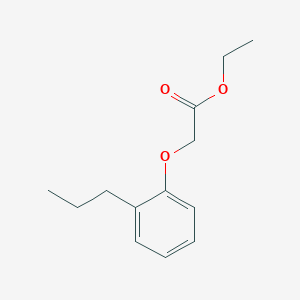
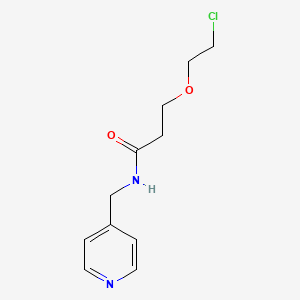
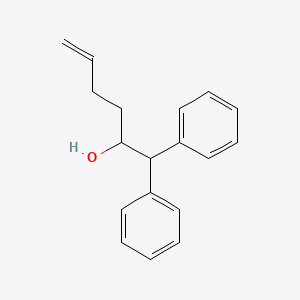
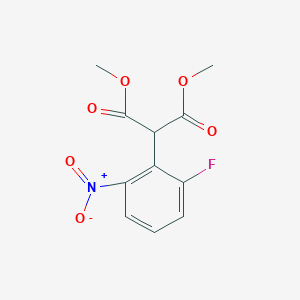
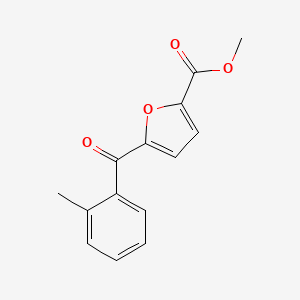
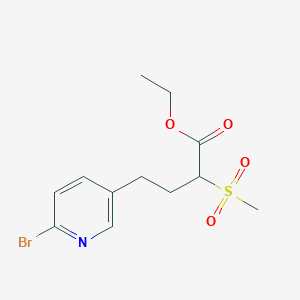
![4-[N'-(2-methoxyphenyl)ureido]phenylacetic acid](/img/structure/B8334047.png)
![2-Bromo-1-[4-(hydroxymethyl)phenyl]ethanone](/img/structure/B8334054.png)
